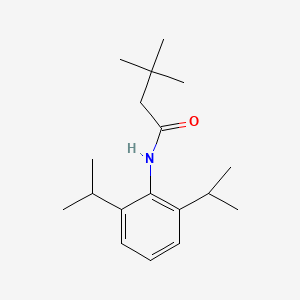
N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a butanamide backbone substituted with a 2,6-diisopropylphenyl group, which imparts steric hindrance and influences its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,6-diisopropylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Applications De Recherche Scientifique
N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bulky diisopropylphenyl group can influence its binding affinity to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites.
Comparaison Avec Des Composés Similaires
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Known for its applications in organic electronics and photovoltaics.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A widely used N-heterocyclic carbene ligand in homogeneous catalysis.
Uniqueness: N-(2,6-diisopropylphenyl)-3,3-dimethylbutanamide stands out due to its specific structural features, such as the bulky diisopropylphenyl group and the butanamide backbone, which confer unique reactivity and stability
Propriétés
Formule moléculaire |
C18H29NO |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-12(2)14-9-8-10-15(13(3)4)17(14)19-16(20)11-18(5,6)7/h8-10,12-13H,11H2,1-7H3,(H,19,20) |
Clé InChI |
BBHDXQZYMIWASC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282003.png)
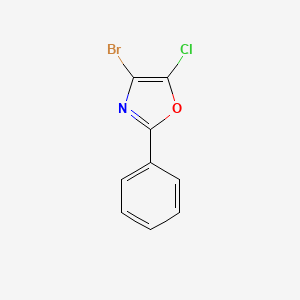
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282013.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B15282015.png)
![tert-Butyl (S)-(1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)carbamate](/img/structure/B15282024.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B15282030.png)
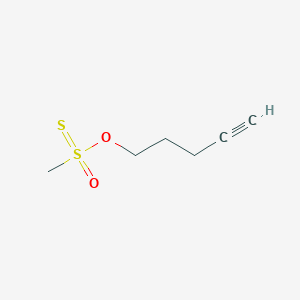
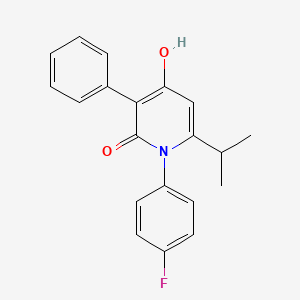
![1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
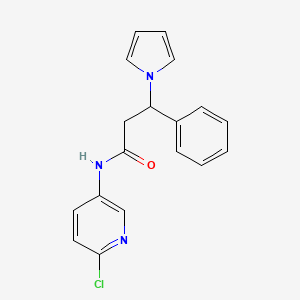
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)
